molecular formula C15H13Cl2NOS B2478519 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide CAS No. 339100-18-4

3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide

Cat. No.: B2478519
CAS No.: 339100-18-4
M. Wt: 326.24
InChI Key: LDKKLFRSWHLLQF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide is a chemical compound with the molecular formula C15H13Cl2NOS. It is known for its potential biological activity and has been the subject of various scientific research studies.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(phenylsulfanyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with the active sites of target proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzamide: Similar structure but lacks the carboxamide group.

    3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-13-7-6-11(10-14(13)17)15(19)18-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKKLFRSWHLLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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